![molecular formula C31H46O5 B15061913 Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- is a complex organic compound with a unique structure It is characterized by the presence of a hexadecanoic acid backbone, a hydroxy group at the third position, and a methoxyphenylmethoxy group at the fifth position The compound also includes a phenylmethyl ester group, and it exists in the (3S,5R)- configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- typically involves multiple steps. One common method starts with the esterification of hexadecanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then subjected to a hydroxylation reaction to introduce the hydroxy group at the third position. This can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions. Finally, the methoxyphenylmethoxy group is introduced through a nucleophilic substitution reaction, using a suitable methoxyphenylmethanol derivative and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenylmethoxy group can interact with hydrophobic regions of proteins, affecting their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the methoxyphenylmethoxy and phenylmethyl ester groups.
Hexadecanoic acid, methyl ester: Lacks both the hydroxy and methoxyphenylmethoxy groups.
Uniqueness
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of hydroxy, methoxyphenylmethoxy, and phenylmethyl ester groups makes it a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C31H46O5 |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
benzyl (3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate |
InChI |
InChI=1S/C31H46O5/c1-3-4-5-6-7-8-9-10-14-17-30(35-24-27-18-20-29(34-2)21-19-27)22-28(32)23-31(33)36-25-26-15-12-11-13-16-26/h11-13,15-16,18-21,28,30,32H,3-10,14,17,22-25H2,1-2H3/t28-,30+/m0/s1 |
InChI-Schlüssel |
KTKFZAJWTFVWPL-MFMCTBQISA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](C[C@@H](CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCCCCCCCCCC(CC(CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

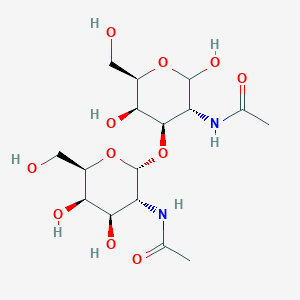
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
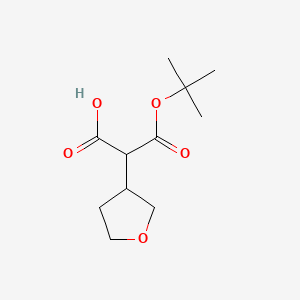
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
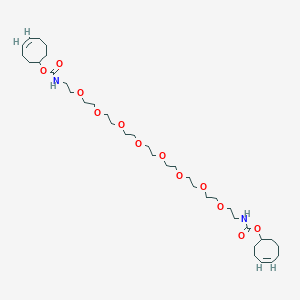
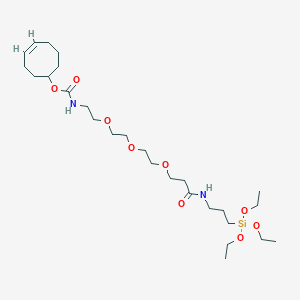
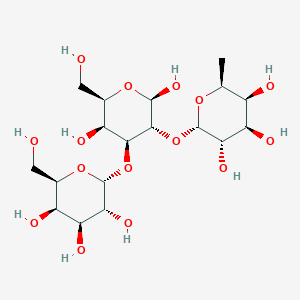
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
